molecular formula C25H40N2O6S B10782242 Ltd4

Ltd4

Cat. No.: B10782242
M. Wt: 496.7 g/mol
InChI Key: YEESKJGWJFYOOK-OJMWQDIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leukotriene D4 (LTD4) is a potent lipid mediator derived from arachidonic acid through the 5-lipoxygenase pathway, functioning as a key component of the slow-reacting substance of anaphylaxis (SRS-A) . This cysteinyl leukotriene exerts its biological effects primarily through G protein-coupled cysteinyl leukotriene receptors, with high affinity for CysLT₁R and CysLT₂R . This compound is a crucial signaling molecule in inflammatory processes, known for its potent bronchoconstrictive effects that are approximately 1000 times more potent than histamine . In neuroscience research, this compound has been shown to induce cognitive impairment and enhance CysLT₁ R-mediated amyloid-β generation in mouse models, identifying it as a significant compound for studying Alzheimer's disease pathways . The mechanism involves increased activity of β- and γ-secretases accompanied by elevated amyloid precursor protein (APP) expression, effects that can be blocked by the CysLT₁ R antagonist pranlukast . In respiratory research, this compound stimulates human airway smooth muscle cell proliferation and contraction, contributing to airway remodeling in asthma pathophysiology . Furthermore, this compound upregulates oxidized low-density lipoprotein receptor 1 (LOX-1) and CD36 in macrophages, enhancing oxidized LDL uptake and phagocytosis through CysLT₁R activation, making it valuable for cardiovascular and atherosclerosis research . The compound also demonstrates paradoxical activity at CysLT₂R, where it functionally antagonizes LTC4-driven platelet activation and inflammation, providing insights into receptor-specific signaling mechanisms . With the chemical formula C₂₅H₄₀N₂O₆S and a molecular weight of 496.66 g/mol , this compound is supplied as a high-purity reagent to ensure experimental reproducibility. This product is intended for research applications only, including in vitro cellular studies, receptor binding assays, and animal model systems investigating inflammatory pathways, neurological disorders, and respiratory diseases.

Properties

Molecular Formula

C25H40N2O6S

Molecular Weight

496.7 g/mol

IUPAC Name

(5R,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21+,22+/m0/s1

InChI Key

YEESKJGWJFYOOK-OJMWQDIMSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis for Isotopic Labeling

A landmark method for preparing isotopically labeled LTD₄ involves solid-phase peptide synthesis (SPPS) to generate glutathione analogs containing heavy isotopes (e.g., ¹³C, ¹⁵N) in the cysteinyl residue. This approach ensures site-specific labeling critical for mass spectrometry-based studies:

  • Synthesis of Labeled Glutathione :

    • Fmoc-protected cysteine (¹³C₃, ¹⁵N) is coupled to a resin-bound glycine-glutamate dipeptide.

    • Deprotection and cleavage yield labeled glutathione, purified via reverse-phase HPLC.

  • Conjugation with Leukotriene A₄ (LTA₄) Methyl Ester :

    • Labeled glutathione reacts with LTA₄ methyl ester in tetrahydrofuran (THF) at −20°C for 24 hours.

    • Hydrolysis of the methyl ester with NaOH (0.1 M, 4°C, 2 hours) yields labeled LTC₄.

Key Reaction Conditions :

ParameterValue
Temperature−20°C (conjugation), 4°C (hydrolysis)
SolventTHF/H₂O (9:1 v/v)
Yield (LTC₄)65–72%

Enzymatic Conversion of LTC₄ to LTD₄

LTD₄ is enzymatically derived from LTC₄ via γ-glutamyl transpeptidase (GGT)-mediated cleavage:

  • Reaction Setup :

    • LTC₄ (1 mM) is incubated with GGT (0.5 U/mL) in Tris-HCl buffer (pH 8.0) at 37°C for 1 hour.

    • The reaction is quenched with acetic acid (1% v/v), and LTD₄ is isolated via HPLC.

  • Optimization Insights :

    • Enzyme activity is maximized at pH 8.0–8.5, with divalent cations (Ca²⁺, Mg²⁺) enhancing catalytic efficiency.

    • Residual LTC₄ is removed using C18 solid-phase extraction cartridges.

Key Reagents and Reaction Conditions

Solvent Systems and Catalysts

  • THF/Toluene Mixtures : Used in dianion formation during conjugate addition (e.g., 2.1:1 toluene:DMF ratio for mesylation).

  • Lithium Bases : n-Butyllithium in hexane generates the dilithium dianion of 1-(mercaptomethyl)cyclopropaneacetic acid, critical for sulfonate coupling.

Temperature Control

  • Low-Temperature Reactions : Mesylation and conjugate addition steps require temperatures below −5°C to prevent epimerization.

  • Distillation for Solvent Removal : Isopropanol is removed via vacuum distillation (50°C, 75 torr) to shift equilibrium toward product formation.

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

  • Reverse-Phase C18 Columns : Resolve LTD₄ from LTC₄ and glutathione using gradients of acetonitrile/water (0.1% trifluoroacetic acid).

  • Retention Times : LTD₄ elutes at 14.2 minutes under conditions of 40% acetonitrile over 20 minutes.

Crystallization Strategies

  • Salt Formation : Dicyclohexylamine (DCHA) salts of LTD₄ intermediates crystallize from ethyl acetate/hexane mixtures (20–25°C, 12 hours).

  • Seeding Protocols : Addition of crystalline sodium salt (0.5 g) ensures uniform crystal growth during acetonitrile-mediated crystallization.

Purification Data :

StepPurity (HPLC)Yield (%)
SPPS of Glutathione98.5%70
GGT Conversion95.2%85
Final Crystallization99.1%83

Analytical Data and Validation

Mass Spectrometry

  • Labeled LTD₄ : Exhibits m/z 498.3 [M+H]⁺ for ¹³C₃,¹⁵N-LTD₄, confirming isotopic incorporation.

  • Fragmentation Patterns : Characteristic ions at m/z 301.1 (carboxylate) and m/z 197.0 (cysteinyl-glycine).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CD₃OD) : δ 5.65–5.45 (m, 3H, triene), δ 3.52 (t, J = 6.8 Hz, cysteinyl CH₂).

Applications and Implications

Clinical Provocation Testing

  • Nasal Challenge Protocols : LTD₄ diluents (4–16 µg/mL in saline-ethanol) induce dose-dependent increases in nasal airway resistance (NAR) for diagnosing airway hyperreactivity.

  • Diluent Stability : Ethanol-based solutions degrade by <5% over 8 hours at 4°C.

Isotopic Tracers in Research

  • Pharmacokinetic Studies : ¹³C-LTD₄ enables precise quantification of tissue distribution and metabolism via LC-MS/MS .

Chemical Reactions Analysis

Types of Reactions

Ltd4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the molecule .

Major Products

The major products formed from the reactions of this compound include its metabolites, such as leukotriene E4, which is produced through further enzymatic conversion .

Scientific Research Applications

Inflammation and Immune Response

LTD4 is known to enhance inflammatory responses by promoting the adhesion of leukocytes to endothelial cells and increasing vascular permeability. It has been implicated in various inflammatory diseases, including asthma and atherosclerosis.

  • Atherosclerosis : Recent studies indicate that this compound contributes to foam cell formation in macrophages by upregulating oxidized low-density lipoprotein receptor-1 (OLR1/LOX-1) and CD36. This process is crucial for understanding the progression of atherosclerosis .
  • Asthma : this compound is a key mediator in asthma pathology, promoting bronchoconstriction and mucus secretion. Cysteinyl leukotriene receptor antagonists are currently used therapeutically to manage asthma symptoms .

Cancer Research

This compound has been studied for its role in cancer biology, particularly regarding tumor progression and metastasis.

  • Astrocyte Migration : Research shows that this compound can induce migration in astrocytes through the activation of specific receptors, suggesting its involvement in glioma progression .
  • Tumor Microenvironment : The interaction between this compound and immune cells within the tumor microenvironment may influence tumor growth and response to therapies .

Cardiovascular Health

The role of this compound in cardiovascular health has gained attention due to its effects on endothelial function.

  • Endothelial Dysfunction : this compound has been shown to promote endothelial dysfunction by increasing permeability and facilitating monocyte adhesion, which may contribute to cardiovascular diseases .

Case Studies and Findings

Study Focus Findings
Dighe et al. (2010)Biological ActivitiesDemonstrated that this compound influences various cellular processes including chemotaxis and activation of immune cells .
Frontiers in Physiology (2021)AtherosclerosisHighlighted the role of this compound in foam cell formation and macrophage function .
Nature (2025)Inflammatory ResponseInvestigated how pro-inflammatory mediators enhance this compound secretion from epithelial cells .

Therapeutic Implications

Given its involvement in various diseases, targeting this compound pathways presents potential therapeutic avenues:

  • Antagonists : Cysteinyl leukotriene receptor antagonists like Montelukast have been successfully repurposed for treating conditions beyond asthma, such as cardiovascular diseases linked to inflammation induced by this compound .
  • Cancer Therapy : Understanding the mechanisms by which this compound influences cancer cell behavior may lead to novel therapeutic strategies targeting leukotriene signaling pathways .

Mechanism of Action

Ltd4 exerts its effects by binding to specific receptors known as cysteinyl leukotriene receptors (CysLT1 and CysLT2). This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinases. These pathways lead to the contraction of smooth muscle, increased vascular permeability, and the recruitment of immune cells to sites of inflammation .

Comparison with Similar Compounds

Bronchoconstriction and Asthma

  • This compound: Potent bronchoconstrictor; induces mucus secretion and airway hyperresponsiveness. In children with asthma, this compound bronchoprovocation tests show lower positive rates compared to methacholine, suggesting nuanced diagnostic utility .
  • LTC4/LTE4 : Equally potent in bronchoconstriction but less stable due to rapid metabolism .

Cardiovascular Effects

  • This compound : Increases pulmonary arterial pressure in newborn lambs, surpassing LTC4 in vasoconstrictive potency. This effect is blocked by CysLT1R antagonists like Montelukast .
  • LTC4 : Predominantly affects systemic circulation, raising arterial pressure without significant pulmonary impact .

Inflammation and Tissue Remodeling

  • This compound : Upregulates LOX-1 and CD36 in macrophages, promoting oxidized LDL uptake and atherosclerosis . It also stimulates intestinal epithelial migration via PI3K/Rac, contributing to inflammatory bowel disease .
  • LTB4 : Drives neutrophil chemotaxis and degranulation, exacerbating acute inflammation .

Clinical and Therapeutic Implications

Compound Associated Diseases Targeting Drugs Clinical Efficacy
This compound Asthma, atherosclerosis, IBD Montelukast, Pranlukast Reduces exacerbations in asthma; potential repurposing for atherosclerosis
LTC4 Pulmonary hypertension None approved Experimental antagonists show preclinical promise
LTB4 Psoriasis, rheumatoid arthritis LY293111 (BLT1 antagonist) Limited success in phase trials

Montelukast, a CysLT1R antagonist, effectively inhibits this compound-induced bronchoconstriction and vascular effects . In contrast, LTB4 antagonists face challenges due to redundant inflammatory pathways .

Key Research Findings and Data

Table 1: Comparative Effects of this compound and LTC4 in Pulmonary Hypertension (Newborn Lambs)

Parameter This compound Effect LTC4 Effect Antagonist Efficacy (FPL57231)
Pulmonary arterial pressure ↑↑↑ Complete blockade
Systemic arterial pressure ↑↑ ↑↑ Complete blockade
Cardiac output ↓↓ ↓↓ No change with pacing

Source:

Table 2: Diagnostic Utility of this compound in Secretory Otitis Media

Biomarker AUC (ROC Analysis) Correlation with Severity (Spearman Coefficient)
This compound 0.980 0.82
IgE 0.976 0.79
TNF-α 0.869 0.68

Source:

Q & A

What are the essential criteria for formulating a focused research question on Ltd4 in experimental chemistry?

A robust research question must adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity and methodological rigor. For example, a question like “How does this compound interact with [specific enzyme] under varying pH conditions?” defines variables clearly, avoids ambiguity, and aligns with gaps in existing literature. Prioritize feasibility by assessing resource availability and ethical compliance (e.g., toxicity protocols for this compound derivatives) .

Q. How should researchers conduct a systematic literature review to contextualize this compound within existing scientific knowledge?

Use databases like PubMed, Scopus, and Web of Science with keyword combinations (e.g., “this compound synthesis,” “this compound catalytic activity”) and Boolean operators. Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) and categorize findings into themes (e.g., structural properties, biochemical applications). Tools like PRISMA flow diagrams help track search results and eliminate irrelevant studies. Document gaps, such as limited data on this compound’s stability in aqueous environments, to justify your research .

Q. What ethical guidelines must be prioritized when conducting human subject research involving this compound derivatives?

Obtain IRB approval and ensure informed consent explicitly mentions potential risks (e.g., this compound’s cytotoxicity). Anonymize data to protect participant confidentiality and adhere to protocols for handling hazardous compounds. Include a justification for human exposure if this compound is tested in pharmacological studies, citing preclinical safety data .

Q. How can researchers operationalize variables when studying this compound’s physicochemical properties?

Define variables with precision:

Variable Type Example for this compound Measurement Method
IndependentTemperatureControlled incubator
DependentReaction rateSpectrophotometry
ControlSolvent purityHPLC analysis
Ensure variables are quantifiable and align with hypotheses. Pilot testing refines measurement techniques and minimizes confounding factors .

Q. What steps ensure validation of data collection instruments in this compound research?

Calibrate equipment (e.g., NMR spectrometers) using standard reference materials. Conduct test-retest reliability checks for subjective assessments (e.g., cytotoxicity scoring). For surveys, use Cronbach’s alpha (>0.7) to confirm internal consistency. Document calibration protocols in appendices to enhance reproducibility .

Advanced Research Questions

Q. What methodological considerations are critical when designing controlled experiments to investigate this compound’s catalytic mechanisms?

Implement randomized block designs to control batch variability in this compound synthesis. Use double-blind protocols in pharmacological studies to reduce bias. For kinetic analyses, employ time-resolved spectroscopy with triplicate runs. Include negative controls (e.g., reactions without this compound) and statistical power analysis to determine sample size adequacy .

Q. How can researchers address contradictory findings in this compound-related data during analysis?

Q. Which advanced statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use non-linear regression models (e.g., Hill equation) to estimate EC50 values. For multi-variable datasets, apply multivariate ANOVA to isolate interactions between this compound concentration and environmental factors (e.g., temperature). Include error bars representing 95% confidence intervals in graphs to visualize variability .

Q. How can interdisciplinary approaches (e.g., computational modeling) enhance understanding of this compound’s molecular interactions?

Combine density functional theory (DFT) simulations with empirical data to predict this compound’s binding affinities. Validate models using experimental results (e.g., isothermal titration calorimetry). Publish raw simulation parameters and code in open repositories to facilitate replication .

Q. What strategies ensure reproducibility in this compound synthesis protocols across laboratories?

Document synthesis steps with granular detail, including reaction vessel material, stirring rates, and purification thresholds. Share raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials. Collaborate with third-party labs for independent verification and report discrepancies transparently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.